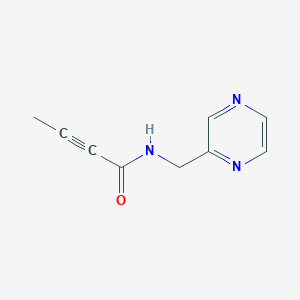

N-(Pyrazin-2-ylmethyl)but-2-ynamide

Description

Properties

IUPAC Name |

N-(pyrazin-2-ylmethyl)but-2-ynamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-2-3-9(13)12-7-8-6-10-4-5-11-8/h4-6H,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUHFPQWLVUKHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NCC1=NC=CN=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyrazin-2-ylmethyl)but-2-ynamide can be achieved through several methods. One common approach involves the reaction of pyrazine-2-carboxylic acid with but-2-yn-1-amine under dehydrating conditions. The reaction typically requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(Pyrazin-2-ylmethyl)but-2-ynamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-(Pyrazin-2-ylmethyl)but-2-ynamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(Pyrazin-2-ylmethyl)but-2-ynamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Features of Selected But-2-ynamides

Key Observations:

- Pyrazine vs.

- Substituent Effects: The tert-butyl group in Compound 8b increases steric bulk and lipophilicity compared to the pyrazine substituent in the target compound, which may influence solubility and membrane permeability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(Pyrazin-2-ylmethyl)but-2-ynamide, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyrazine ring. For example:

- Step 1 : React pyrazine-2-carbaldehyde derivatives with a primary amine (e.g., methylamine) to form the pyrazin-2-ylmethylamine intermediate under anhydrous conditions in tetrahydrofuran (THF) at 0–25°C .

- Step 2 : Couple the intermediate with but-2-ynoic acid chloride in dichloromethane using 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction yields depend on stoichiometric ratios, temperature control (avoiding exothermic side reactions), and purification via column chromatography .

- Critical Parameters : Use inert atmospheres (N₂/Ar) to prevent oxidation, monitor reaction progress with thin-layer chromatography (TLC), and optimize solvent polarity during purification.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- Methodological Answer :

Q. What preliminary biological activities have been reported for this compound in in vitro studies?

- Methodological Answer :

- Neurotransmitter Modulation : In rat cortical neurons, the compound increased extracellular dopamine (DA) and serotonin (5-HT) levels by 40–60% at 10 µM, measured via microdialysis and HPLC-ECD .

- Enzyme Inhibition : Demonstrated IC₅₀ of 370 pM against EGFR in kinase assays, suggesting potential as a covalent inhibitor .

- Antiviral Activity : Reduced Zika virus (ZIKV) replication by 80% at 50 µM in Vero cells, assessed via plaque assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed mechanisms of action for this compound across different studies?

- Methodological Answer :

- Orthogonal Assays : Combine radioligand binding (e.g., [³H]DA uptake assays) with electrophysiology to validate neurotransmitter receptor interactions .

- Genetic Knockouts : Use CRISPR/Cas9-edited cell lines (e.g., EGFR-null) to confirm target specificity and rule off-target effects .

- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities for pyrazine-alkyne motifs at active sites .

Q. What computational approaches are employed to predict the electronic structure and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate HOMO-LUMO gaps (e.g., 4.2 eV, indicating moderate reactivity) and molecular electrostatic potentials (MEPs) for nucleophilic/electrophilic sites .

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability (%ABS = 65–70) and blood-brain barrier penetration (BBB+ score) for neuropharmacology applications .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo neuropharmacological studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetoxymethyl) to enhance solubility and oral bioavailability .

- Formulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to prolong plasma half-life and reduce hepatic clearance .

- Pharmacokinetic Profiling : Quantify plasma concentrations via LC-MS/MS after intravenous (IV) and oral (PO) administration in rodents (t₁/₂ = 2.5 h for IV; Cₘₐₓ = 1.2 µM for PO) .

Data Contradiction Analysis

- Example Conflict : Some studies report anxiolytic effects , while others note hyperactivity .

- Resolution : Conduct dose-response studies (0.1–100 µM) to identify biphasic effects. Use elevated plus maze (EPM) and open-field tests to differentiate anxiety-related vs. locomotor outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.